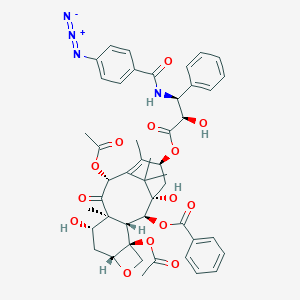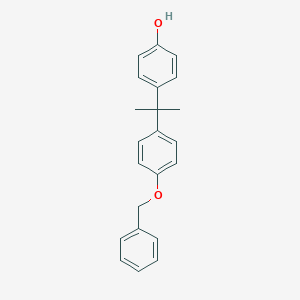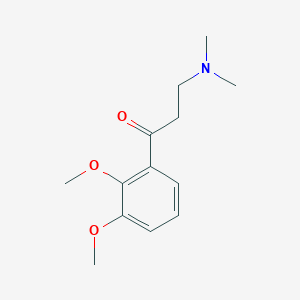
1-(2,3-Dimethyloxyphenyl)-3-(dimethylamino)-1-propanone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,3-Dimethyloxyphenyl)-3-(dimethylamino)-1-propanone hydrochloride, also known as DMAP, is a chemical compound that is widely used in scientific research. It is a ketone that is often used as a reagent in organic chemistry reactions. The purpose of
Wirkmechanismus
1-(2,3-Dimethyloxyphenyl)-3-(dimethylamino)-1-propanone hydrochloride acts as a nucleophilic catalyst, which means that it can donate a pair of electrons to a substrate. This makes it a useful catalyst in reactions that involve the formation of new bonds, such as esterification and acylation. 1-(2,3-Dimethyloxyphenyl)-3-(dimethylamino)-1-propanone hydrochloride can also act as a base, which means that it can accept a proton from an acid. This makes it useful in reactions that involve the removal of a proton from a substrate.
Biochemische Und Physiologische Effekte
1-(2,3-Dimethyloxyphenyl)-3-(dimethylamino)-1-propanone hydrochloride is not typically used in biochemical or physiological studies, as it is primarily used as a reagent in organic chemistry reactions.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(2,3-Dimethyloxyphenyl)-3-(dimethylamino)-1-propanone hydrochloride as a catalyst is that it is relatively inexpensive and easy to obtain. It is also a highly effective catalyst, which means that only small amounts are needed to catalyze a reaction. However, 1-(2,3-Dimethyloxyphenyl)-3-(dimethylamino)-1-propanone hydrochloride is a toxic compound that can be harmful if ingested or inhaled. It is also highly reactive, which means that it can be difficult to handle safely.
Zukünftige Richtungen
There are many potential future directions for research involving 1-(2,3-Dimethyloxyphenyl)-3-(dimethylamino)-1-propanone hydrochloride. One area of interest is the development of new catalysts that are more effective and less toxic than 1-(2,3-Dimethyloxyphenyl)-3-(dimethylamino)-1-propanone hydrochloride. Another area of interest is the development of new synthetic methods that use 1-(2,3-Dimethyloxyphenyl)-3-(dimethylamino)-1-propanone hydrochloride as a reagent. Finally, there is potential for research into the use of 1-(2,3-Dimethyloxyphenyl)-3-(dimethylamino)-1-propanone hydrochloride in the synthesis of new pharmaceuticals and other useful compounds.
Synthesemethoden
The synthesis of 1-(2,3-Dimethyloxyphenyl)-3-(dimethylamino)-1-propanone hydrochloride can be achieved through a variety of methods. One common method involves the reaction of 2,3-dimethoxybenzaldehyde with dimethylamine in the presence of a catalyst such as p-toluenesulfonic acid. This reaction produces the intermediate 1-(2,3-dimethoxyphenyl)-3-(dimethylamino)-1-propanone, which can then be converted to 1-(2,3-Dimethyloxyphenyl)-3-(dimethylamino)-1-propanone hydrochloride hydrochloride by treatment with hydrochloric acid.
Wissenschaftliche Forschungsanwendungen
1-(2,3-Dimethyloxyphenyl)-3-(dimethylamino)-1-propanone hydrochloride has a wide range of scientific research applications, particularly in the field of organic chemistry. It is commonly used as a catalyst in a variety of reactions, including esterification, acylation, and alkylation. 1-(2,3-Dimethyloxyphenyl)-3-(dimethylamino)-1-propanone hydrochloride can also be used as a reagent in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and natural products.
Eigenschaften
CAS-Nummer |
153505-67-0 |
|---|---|
Produktname |
1-(2,3-Dimethyloxyphenyl)-3-(dimethylamino)-1-propanone hydrochloride |
Molekularformel |
C13H19NO3 |
Molekulargewicht |
237.29 g/mol |
IUPAC-Name |
1-(2,3-dimethoxyphenyl)-3-(dimethylamino)propan-1-one |
InChI |
InChI=1S/C13H19NO3/c1-14(2)9-8-11(15)10-6-5-7-12(16-3)13(10)17-4/h5-7H,8-9H2,1-4H3 |
InChI-Schlüssel |
BCKCFHDZRUTABC-UHFFFAOYSA-N |
SMILES |
CN(C)CCC(=O)C1=C(C(=CC=C1)OC)OC |
Kanonische SMILES |
CN(C)CCC(=O)C1=C(C(=CC=C1)OC)OC |
Synonyme |
1-(2,3-Dimethyloxyphenyl)-3-(dimethylamino)-1-propanone hydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



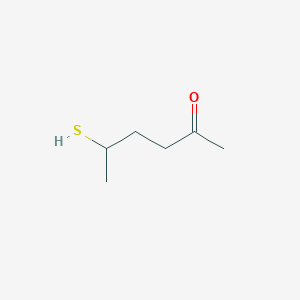
![Diethyl N-[(2-Phthalimido)oxy]ethyl-N,N-Di-ethanoate](/img/structure/B134374.png)

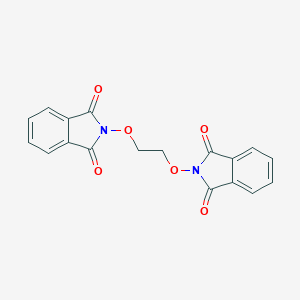
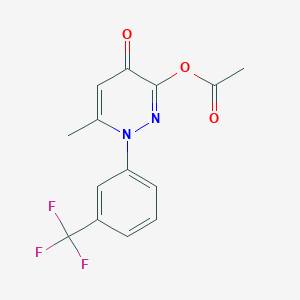
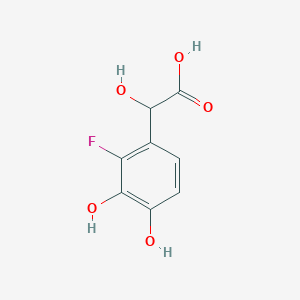
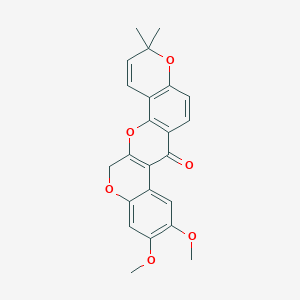
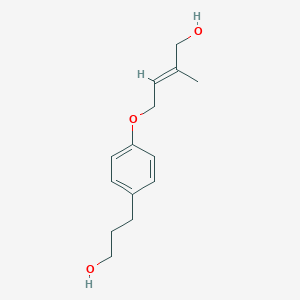
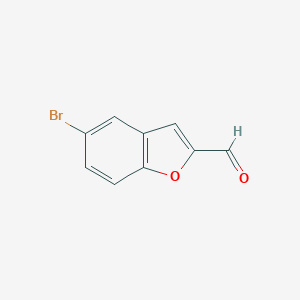

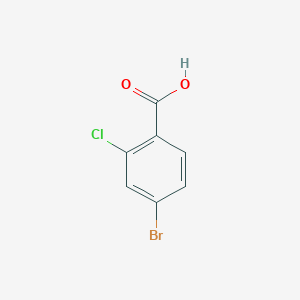
![Methyl 6-bromobenzo[b]thiophene-2-carboxylate](/img/structure/B134401.png)
